molecular formula C12H10F2N4 B049283 1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole CAS No. 122855-66-7

1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole

Cat. No.: B049283
CAS No.: 122855-66-7
M. Wt: 248.23 g/mol
InChI Key: VNYNAZKKEBJBDB-UHFFFAOYSA-N
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Description

1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazine ring and the isoindole moiety in its structure suggests potential biological activity and chemical reactivity.

Properties

IUPAC Name

1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4/c1-17-6-8-4-2-3-5-9(8)10(17)18-7-15-11(13)16-12(18)14/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYLOZZDOMQETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1N3C=NC(=NC3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924296
Record name 1-(2,4-Difluoro-1,3,5-triazin-1(2H)-yl)-2-methyl-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122855-66-7
Record name 1-(4,6-Difluoro-1,3,5-triazinyl)-2-methylisoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122855667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Difluoro-1,3,5-triazin-1(2H)-yl)-2-methyl-2H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines or other nucleophiles.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling with Isoindole: The final step involves coupling the triazine ring with the isoindole moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the triazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted triazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and isoindole moiety could play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like cyanuric chloride and melamine.

    Isoindole Derivatives: Compounds like phthalimide and isoindoline.

Uniqueness

1-(2,4-difluoro-2H-1,3,5-triazin-1-yl)-2-methylisoindole is unique due to the combination of the triazine ring and isoindole moiety, along with the presence of fluorine atoms. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

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